molecular formula C9H12ClNO B1610662 4-Chloro-3-isopropoxyaniline CAS No. 76464-54-5

4-Chloro-3-isopropoxyaniline

Cat. No.: B1610662
CAS No.: 76464-54-5
M. Wt: 185.65 g/mol
InChI Key: QRZBEHUXMWTNTE-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxyaniline is an organic compound with the molecular formula C9H12ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an isopropoxy group at the 3-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-isopropoxyaniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 4-chloro-3-isopropoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-isopropoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

4-chloro-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZBEHUXMWTNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512216
Record name 4-Chloro-3-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76464-54-5
Record name 4-Chloro-3-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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